1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
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Overview
Description
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a piperazine ring, a furan moiety, and a thiazole group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-furan-2-ylthioamide with chloroacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The thiazole ring can be reduced to form a thiazoline derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: Thiazoline derivatives
Substitution: Various substituted piperazines
Scientific Research Applications
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride can be compared with other similar compounds, such as:
1-(Furan-2-yl)ethanone: This compound has a similar furan ring but lacks the thiazole and piperazine groups.
Furan-2-ylmethanethiol: This compound contains a furan ring and a thiol group but does not have the piperazine ring.
1-(Furan-2-yl)-2-naphthalen-1-ylethanone: This compound features a furan ring and a naphthalene group, differing from the thiazole and piperazine components.
Uniqueness: The presence of both the furan and thiazole rings, along with the piperazine group, makes this compound unique compared to other similar compounds
Properties
IUPAC Name |
2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;/h1-2,7,9,13H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYOAIRCQRPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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